Idrossiantrachinoni

Hydroxyanthraquinones are a class of organic compounds characterized by the presence of one or more hydroxyl (-OH) groups attached to anthraquinone. Anthraquinone itself is a derivative of naphthalene with two benzene rings fused together, and the addition of hydroxyl groups significantly influences its solubility and reactivity in various applications.

These compounds are widely used in the pharmaceutical industry for their anti-inflammatory, analgesic, and wound-healing properties. Hydroxyanthraquinones can also be found in natural sources such as rhubarb and safflower, where they contribute to the coloration and bioactivity of these plants.

In industrial applications, hydroxyanthraquinones are employed in dyes and pigments due to their vibrant colors and stability under various conditions. Their biodegradability makes them attractive alternatives to synthetic dyes for environmentally conscious products. Additionally, research into their use as antioxidants, antimicrobial agents, and potential cancer treatments is ongoing, highlighting the diverse applications of these compounds across multiple fields in chemistry and biology.

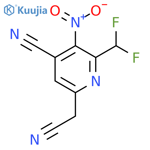

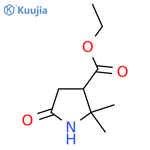

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

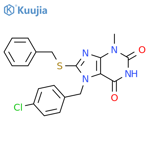

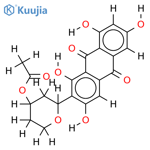

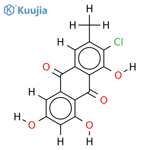

|

1,5,6-trihydroxy-3-methyl-anthraquinone-8-alpha-L-glucoside | 61362-04-7 | C21H20O11 |

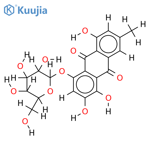

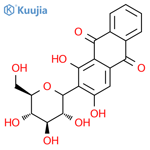

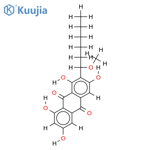

|

1,3,4-Tri-Me ether-1,2,3,4-Tetrahydroxyanthraquinone | 94099-63-5 | C17H14O6 |

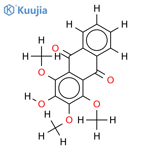

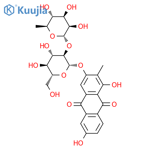

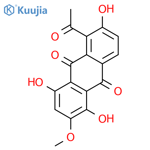

|

emodin 8-O-beta-D-(6'-methylmalonyl)-glucopyranoside | 1393599-00-2 | C25H24O13 |

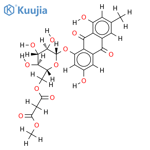

|

Versicorufin | 57695-11-1 | C21H18O9 |

|

2-D-Glucopyranosyl-1,3-dihydroxy-9,10-anthracenedione | 95260-06-3 | C20H18O9 |

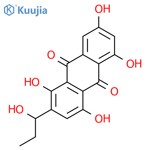

|

1,4,5,7-Tetrahydroxy-2-(1-hydroxypropyl)anthraquinone | 52422-03-4 | C17H14O7 |

|

1,3,6-Trihydroxy-2-methylanthraquinone 3-O-alpha-L-rhamnosyl-(1->2)-beta-D-glucoside | 87686-88-2 | C27H30O14 |

|

7-Chloremodin | 34106-74-6 | C15H9ClO5 |

|

1'-Me ether-Averantin | 28254-23-1 | C21H22O7 |

|

5-acetyl-2-methoxy-1,4,6-trihydroxy-anthraquinone | 1253657-42-9 | C17H12O7 |

Letteratura correlata

-

1. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149

-

Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

Fornitori consigliati

-

Hubei Henglvyuan Technology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Henan Dongyan Pharmaceutical Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

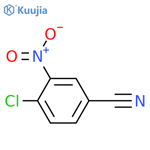

4-Chloro-3-nitrobenzonitrile Cas No: 939-80-0

4-Chloro-3-nitrobenzonitrile Cas No: 939-80-0 -

-

-

-